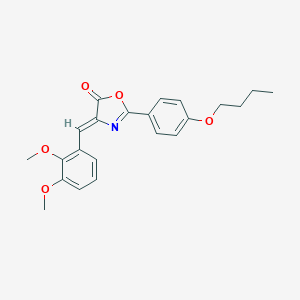![molecular formula C30H22FN3O2S B424195 (5Z)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-3-[2-(1H-indol-3-yl)ethyl]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B424195.png)
(5Z)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-3-[2-(1H-indol-3-yl)ethyl]-2-phenylimino-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-3-[2-(1H-indol-3-yl)ethyl]-2-phenylimino-1,3-thiazolidin-4-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazolidinone core, a fluorophenyl group, a furan ring, an indole moiety, and a phenylimino group. The intricate arrangement of these functional groups endows the compound with a range of chemical and biological properties, making it a subject of extensive research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-3-[2-(1H-indol-3-yl)ethyl]-2-phenylimino-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Core: The initial step involves the condensation of a thioamide with an α-haloketone to form the thiazolidinone ring.
Introduction of the Fluorophenyl and Furan Groups:
Attachment of the Indole Moiety: The indole group is introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Formation of the Phenylimino Group: The final step involves the condensation of the intermediate compound with aniline to form the phenylimino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(5Z)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-3-[2-(1H-indol-3-yl)ethyl]-2-phenylimino-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan moieties, leading to the formation of quinone and furanone derivatives.
Reduction: Reduction reactions can target the imino and thiazolidinone groups, resulting in the formation of amine and thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted analogs of the original compound.
科学的研究の応用
(5Z)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-3-[2-(1H-indol-3-yl)ethyl]-2-phenylimino-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (5Z)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-3-[2-(1H-indol-3-yl)ethyl]-2-phenylimino-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of their activity.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
- **5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one
- **5-{[5-(3-bromophenyl)-2-furyl]methylene}-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one
- **5-{[5-(3-methylphenyl)-2-furyl]methylene}-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-3-[2-(1H-indol-3-yl)ethyl]-2-phenylimino-1,3-thiazolidin-4-one lies in the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its analogs with different substituents.
特性
分子式 |
C30H22FN3O2S |
|---|---|
分子量 |
507.6g/mol |
IUPAC名 |
(5Z)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-3-[2-(1H-indol-3-yl)ethyl]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H22FN3O2S/c31-22-8-6-7-20(17-22)27-14-13-24(36-27)18-28-29(35)34(30(37-28)33-23-9-2-1-3-10-23)16-15-21-19-32-26-12-5-4-11-25(21)26/h1-14,17-19,32H,15-16H2/b28-18-,33-30? |
InChIキー |
WVBJEYCRTQSVEB-KMFRLAEBSA-N |
異性体SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)F)/S2)CCC5=CNC6=CC=CC=C65 |
SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)F)S2)CCC5=CNC6=CC=CC=C65 |
正規SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)F)S2)CCC5=CNC6=CC=CC=C65 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-[2-(allyloxy)benzylidene]-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B424113.png)

![ethyl (4Z)-1-(4-bromophenyl)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B424116.png)
![ethyl {4-[(1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B424118.png)
![Tert-butyl 2-[(2-bromo-4,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B424121.png)
![methyl (4Z)-4-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B424124.png)
![2-{5-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzonitrile](/img/structure/B424125.png)
![4-[(2-(4-butoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B424130.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B424132.png)
![ethyl 4-{5-[(5-imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B424134.png)

![(6E)-6-{3-bromo-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B424136.png)
![(5E)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B424138.png)
